molecular formula C21H18N8O2S B10865730 N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

Cat. No.: B10865730
M. Wt: 446.5 g/mol
InChI Key: DNLWSONRMGMOQM-UHFFFAOYSA-N
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Description

N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazinoindole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazinoindole intermediates, followed by their coupling through a sulfanyl linkage and subsequent acetamide formation. Common reagents might include amines, thiols, and acylating agents, with reaction conditions involving controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Possible applications in materials science for the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE: can be compared to other compounds with similar functional groups, such as:

Uniqueness

The uniqueness of N1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE lies in its combination of multiple bioactive moieties, which may confer synergistic effects and novel properties not seen in simpler analogs.

Properties

Molecular Formula

C21H18N8O2S

Molecular Weight

446.5 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18N8O2S/c22-18-19(28-31-27-18)23-16(30)12-32-21-24-20-17(25-26-21)14-8-4-5-9-15(14)29(20)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,22,27)(H,23,28,30)

InChI Key

DNLWSONRMGMOQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NON=C5N

Origin of Product

United States

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